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molecular formula C10H7NO3 B1507815 5-(Furan-3-yl)pyridine-3-carboxylic acid CAS No. 1160106-84-2

5-(Furan-3-yl)pyridine-3-carboxylic acid

Cat. No. B1507815
M. Wt: 189.17 g/mol
InChI Key: ORKJTTWXLFXXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492582B2

Procedure details

A 4 mol/L aqueous solution of sodium hydroxide (2.0 mL) was added to a methanol (10 mL) solution of methyl 5-(furan-3-yl)pyridine-3-carboxylate (0.54 g) at room temperature, followed by stirring at the same temperature for 2 hours and 50 minutes. A 10% aqueous solution of citric acid (8 mL) was added to the reaction mixture at room temperature, and the solvent was evaporated under reduced pressure. Water was added to the obtained residue, and the solid substance was collected by filtration to obtain 0.33 g of 5-(furan-3-yl)pyridine-3-carboxylic acid as a light yellow solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:14]([O:16]C)=[O:15])[CH:11]=[N:12][CH:13]=2)=[CH:4]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[O:3]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:14]([OH:16])=[O:15])[CH:11]=[N:12][CH:13]=2)=[CH:4]1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.54 g
Type
reactant
Smiles
O1C=C(C=C1)C=1C=C(C=NC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 2 hours and 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
the solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
O1C=C(C=C1)C=1C=C(C=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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